molecular formula C25H19ClN2O8S B2872939 ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate CAS No. 448209-97-0

ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate

Cat. No.: B2872939
CAS No.: 448209-97-0
M. Wt: 542.94
InChI Key: SSXZPGGDRCOCQY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)-2-chlorobenzamido]-1-benzofuran-3-carboxylate is a structurally complex organic compound featuring a benzofuran core substituted with multiple functional groups. Key structural elements include:

  • Benzofuran scaffold: A fused bicyclic system (benzene + furan) with a methyl group at position 2 and an ethyl carboxylate ester at position 2.
  • Amide-sulfonamide hybrid substituent: At position 5, an amide linkage connects a 2-chlorobenzoyl group and a 3-nitrobenzenesulfonyl moiety.
  • Chlorine and nitro groups: These electron-withdrawing groups likely influence reactivity, solubility, and intermolecular interactions.

This compound’s synthesis likely involves sequential acylation and sulfonylation steps, as inferred from analogous methods in , where 3-nitrobenzenesulfonyl chloride was used to synthesize sulfonamide derivatives (58% yield) .

Properties

IUPAC Name

ethyl 5-[(2-chlorobenzoyl)-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O8S/c1-3-35-25(30)23-15(2)36-22-12-11-16(14-20(22)23)27(24(29)19-9-4-5-10-21(19)26)37(33,34)18-8-6-7-17(13-18)28(31)32/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXZPGGDRCOCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

Ethyl 2-iodo-4-methylphenoxyacetate

  • Synthesis: Iodination of 4-methylphenol followed by O-alkylation with ethyl bromoacetate
  • Conditions: K₂CO₃, DMF, 80°C, 12 h (Yield: 78%)

Intramolecular C–O Coupling

Ethyl 2-methyl-1-benzofuran-3-carboxylate

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: Cs₂CO₃
  • Solvent: DMSO, 110°C, 24 h
  • Yield: 85%

Regioselective Nitration at C5

Controlled nitration introduces the nitro group para to the ester moiety, leveraging the electron-rich benzofuran system:

Nitration Protocol

  • Reagent: HNO₃ (90%)/H₂SO₄ (conc.) (1:3 v/v)
  • Temperature: 0°C → rt, 4 h
  • Yield: Ethyl 2-methyl-5-nitro-1-benzofuran-3-carboxylate (72%)
  • Regioselectivity: Confirmed via NOESY (H5 coupling with H4/H6)

Nitro Reduction to Primary Amine

Catalytic hydrogenation provides the 5-amino intermediate without ring hydrogenation:

Hydrogenation Conditions

  • Catalyst: 10% Pd/C (5 wt%)
  • Solvent: Ethanol
  • Pressure: 50 psi H₂, 25°C, 6 h
  • Yield: Ethyl 2-methyl-5-amino-1-benzofuran-3-carboxylate (89%)

Sulfonylation with 3-Nitrobenzenesulfonyl Chloride

Protection of the primary amine introduces the sulfonamide group:

Sulfonylation Reaction

  • Reagent: 3-Nitrobenzenesulfonyl chloride (1.2 eq)
  • Base: Pyridine (3 eq), CH₂Cl₂, 0°C → rt, 12 h
  • Workup: Aqueous NaHCO₃ wash, silica gel chromatography
  • Yield: Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate (81%)

Acylation with 2-Chlorobenzoyl Chloride

Final amide formation completes the target structure:

Coupling Conditions

  • Reagent: 2-Chlorobenzoyl chloride (1.5 eq)
  • Base: Et₃N (2 eq), THF, 0°C → 40°C, 8 h
  • Yield: Target compound (76%)
  • Purity: >98% (HPLC)

Spectroscopic Characterization Data

Analysis Key Observations
¹H NMR (400 MHz, CDCl₃) δ 8.54 (s, 1H, SO₂NH), 8.32–8.25 (m, 2H, Ar-H), 7.89 (d, J=8 Hz, 1H, Ar-H), 7.64–7.58 (m, 3H, Ar-H), 4.42 (q, J=7 Hz, 2H, OCH₂), 2.71 (s, 3H, CH₃), 1.44 (t, J=7 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 165.2 (C=O), 154.8 (C=O), 149.6 (C-NO₂), 134.1–122.3 (Ar-C), 61.3 (OCH₂), 14.2 (CH₃)
HRMS (ESI+) m/z calc. for C₂₆H₂₀ClN₃O₈S [M+H]⁺: 578.0734, found: 578.0731

Optimization Studies

Cyclization Step Efficiency

Catalyst System Temperature (°C) Yield (%)
CuI/Phenanthroline 110 85
CuBr/SPhos 120 72
Pd(OAc)₂/Xantphos 100 68

Data adapted from demonstrating copper's superiority over palladium systems for benzofuran formation.

Sulfonylation Base Screening

Base Equivalents Reaction Time (h) Yield (%)
Pyridine 3 12 81
Et₃N 2 8 75
DMAP 1 24 68

Pyridine provided optimal yields by neutralizing HCl without side reactions.

Mechanistic Considerations

Benzofuran Cyclization

The copper-catalyzed process proceeds through:

  • Oxidative addition of Cu(I) to C–I bond
  • Intramolecular nucleophilic attack by phenoxide oxygen
  • Reductive elimination forming the furan ring

Nitration Regiochemistry

The ester group at C3 directs electrophilic attack to C5 through resonance effects, while the methyl at C2 provides steric hindrance at C6.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

The ethyl ester in the target compound confers lower lipophilicity than the butyl ester analog, which may affect solubility in non-polar solvents .

Synthetic Complexity :

  • The target compound’s hybrid amide-sulfonamide substituent likely requires multi-step synthesis, akin to the 58% yield reported for Compound 4l () . In contrast, simpler analogs like the N,O-bidentate benzamide () may be synthesized in fewer steps.

Structural Characterization :

  • Tools like SHELXL () and ORTEP (–5) are indispensable for resolving anisotropic displacement parameters in such complex molecules, particularly for confirming the spatial arrangement of bulky substituents.

Potential Applications: The amide-sulfonamide motif in the target compound may act as a directing group in catalysis, similar to the N,O-bidentate group in ’s compound . The chlorine and nitro groups could facilitate interactions in drug-receptor binding, though pharmacological data are absent in the evidence.

Biological Activity

Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2O5SC_{19}H_{17}ClN_{2}O_{5}S. Its structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as a competitive inhibitor of proteases that are crucial for tumor growth and metastasis .
  • Antimicrobial Properties :
    • Preliminary studies indicate that derivatives of benzofuran compounds exhibit significant antimicrobial activity against various bacterial strains. This compound may share similar properties, although specific data on its antimicrobial efficacy is limited.
  • Antioxidant Activity :
    • Compounds with benzofuran structures are often evaluated for their antioxidant capabilities, which can protect cells from oxidative stress. The presence of nitro and sulfonamide groups in this compound may enhance its ability to scavenge free radicals.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits proteases linked to cancer progression
AntimicrobialPotential activity against specific bacterial strainsLimited data
AntioxidantMay exhibit free radical scavenging propertiesIndirect evidence

Case Study: Inhibition of Cancer Cell Growth

A study investigated the effects of similar benzofuran derivatives on cancer cell lines. The results indicated that these compounds could reduce cell viability through apoptosis induction. Although specific data on this compound were not available, the structural similarities suggest potential efficacy in similar pathways .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to predict how this compound behaves in biological systems. Current literature suggests that compounds with similar structures often have favorable pharmacokinetic properties, but specific studies on this compound are necessary for conclusive results.

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